
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2” is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed to demonstrate chemical principles, reaction mechanisms, and synthetic strategies in educational settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound “2” can be achieved through multiple synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the reaction of a primary alcohol with a strong oxidizing agent, such as potassium permanganate, to form an aldehyde intermediate. This intermediate can then undergo further oxidation to yield compound “2”.
Industrial Production Methods
In an industrial setting, compound “2” can be produced through the catalytic oxidation of hydrocarbons. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions. The reaction is carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Compound “2” undergoes a variety of chemical reactions, including:
Oxidation: Compound “2” can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: Compound “2” can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of compound “2”.
Scientific Research Applications
Compound “2” has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic strategies.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of compound “2” involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in a biochemical context, compound “2” may act as a substrate for an enzyme, undergoing a catalytic transformation that results in the formation of a product. The molecular pathways involved in these interactions can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Compound “3”: Similar in structure but contains an additional functional group that alters its reactivity.
Compound “4”: Shares a similar backbone but differs in the position of substituents.
Uniqueness
Compound “2” is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,3R,4R,7R,9S,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1 |
InChI Key |
OUDUFOYDAUOXPD-TUBGJQBHSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)O)(C)C)O |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


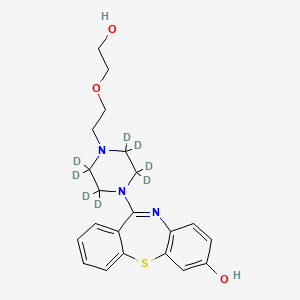
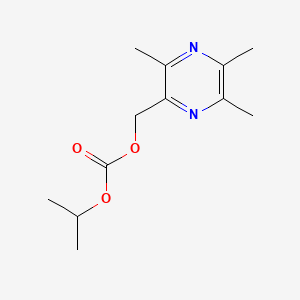

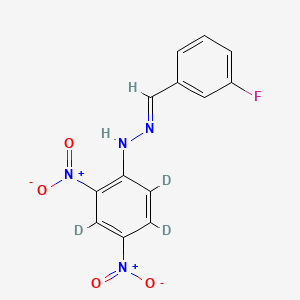
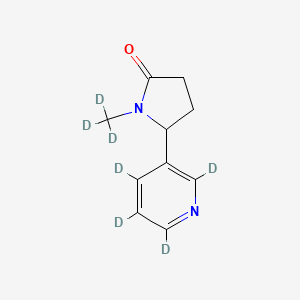
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
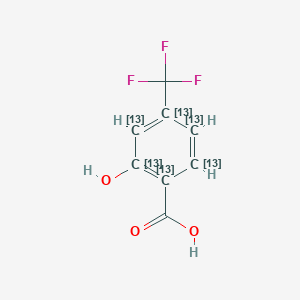
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)






